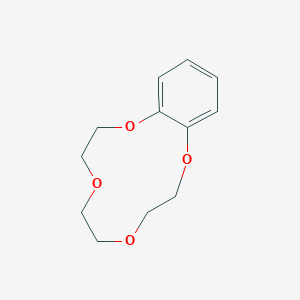

Benzo-12-crown-4

Descripción

Historical Context of Crown Ethers and Supramolecular Chemistry

The journey of Benzo-12-crown-4 is intrinsically linked to the groundbreaking discovery of crown ethers and the subsequent birth of supramolecular chemistry. In 1967, Charles J. Pedersen, a chemist at DuPont, serendipitously synthesized the first crown ether, dibenzo-18-crown-6, while aiming for a different compound. wikipedia.orgrsc.orgvt.edu This accidental discovery unveiled a new class of cyclic polyethers with a remarkable ability to selectively bind with certain metal cations. rsc.orgresearchgate.net Pedersen's work, for which he was a co-recipient of the 1987 Nobel Prize in Chemistry, laid the groundwork for a new field of study focused on molecular recognition. wikipedia.orgrsc.orgnobelprize.org

The term "supramolecular chemistry" was later coined by Jean-Marie Lehn, who, along with Donald J. Cram, significantly expanded upon Pedersen's initial findings. wikipedia.orgunistra.fropenedition.org Lehn developed cryptands, which are three-dimensional analogues of crown ethers, further enhancing the selectivity of ion binding. nobelprize.orgwikipedia.org Cram, in turn, designed and synthesized a variety of host molecules, demonstrating the principles of "host-guest" chemistry, where one molecule (the host) can selectively bind to another (the guest). nobelprize.orgwikipedia.org This concept of molecules recognizing and interacting with each other in a specific manner, much like a lock and key, is the cornerstone of supramolecular chemistry. nobelprize.orgunistra.fr The collective contributions of Pedersen, Lehn, and Cram, recognized by their shared 1987 Nobel Prize, revolutionized the understanding of molecular interactions and opened up new avenues for designing complex chemical systems. nobelprize.orgwikipedia.org

Defining Characteristics and Structure of this compound (B12C4)

This compound is a macrocyclic compound featuring a 12-membered ring composed of four oxygen atoms and eight carbon atoms, with a benzene (B151609) ring fused to it. cymitquimica.comnih.gov The nomenclature "12-crown-4" indicates a 12-atom ring with 4 oxygen atoms. libretexts.orgjove.com The presence of the benzo group imparts a degree of rigidity to the otherwise flexible crown ether ring and enhances its solubility in organic solvents. cymitquimica.comcdnsciencepub.com

The key characteristic of B12C4 is its central cavity, which is lined by the oxygen atoms. These oxygen atoms, with their lone pairs of electrons, create a negatively charged environment that can engage in ion-dipole interactions with positively charged ions (cations). acs.org The cavity size of this compound is specifically suited for binding small cations.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| IUPAC Name | 2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 14174-08-4 |

| Appearance | Colorless to pale yellow solid |

Data sourced from PubChem and CymitQuimica cymitquimica.comnih.gov

The structure of B12C4 has been a subject of detailed study, with X-ray analysis revealing its conformation in the solid state. researchgate.netresearchgate.net Computational studies have also been employed to investigate the structure and binding energies of B12C4 complexes with various cations. researchgate.net

Significance of B12C4 in Host-Guest Chemistry

The ability of this compound to act as a host molecule and selectively bind guest ions is central to its importance in supramolecular chemistry. cymitquimica.comchemimpex.com This selective binding is a prime example of host-guest chemistry, where the crown ether's cavity provides a specific recognition site for certain cations. researchgate.net

The primary application of B12C4 in this context is its selective complexation with small cations, most notably lithium ions (Li⁺). The size of the B12C4 cavity is well-suited to accommodate the Li⁺ ion, leading to the formation of a stable complex. libretexts.org This selective binding has been leveraged in various applications, including:

Ion Separation: B12C4 has been investigated for its potential in separating lithium isotopes. mdpi.com It has also been immobilized onto silica (B1680970) gel to create adsorbents for the recovery of lithium ions from aqueous solutions, which is relevant for recycling spent lithium batteries. researchgate.net

Ion-Selective Electrodes: The selective binding properties of B12C4 make it a valuable component in the development of ion-selective electrodes, particularly for detecting alkali metal ions. chemimpex.com

Phase Transfer Catalysis: Like other crown ethers, B12C4 can be used as a phase transfer catalyst, facilitating the transfer of ionic reagents from an aqueous phase to an organic phase, thereby enabling or accelerating reactions. cymitquimica.com

The interaction between B12C4 and guest cations is not solely dependent on the size fit. The presence of the benzo group can influence the conformational flexibility of the crown ether ring, which in turn affects its binding selectivity. cdnsciencepub.comresearchgate.net

Overview of Research Trajectories for B12C4

Research involving this compound has followed several key trajectories, building upon its fundamental properties of selective cation binding.

One major area of research has focused on the synthesis of B12C4 derivatives and their applications . For instance, researchers have synthesized 4'-vinylthis compound and polymerized it to create materials with enhanced cation binding properties. cdnsciencepub.com Another derivative, 4-aminothis compound, has been used in the synthesis of coordination complexes. biosynth.com These studies aim to tailor the properties of the crown ether for specific applications by introducing functional groups.

Another significant research direction is the incorporation of B12C4 into more complex molecular architectures . This includes its use in the creation of hydrogels and polymers that exhibit responsive behavior based on ion recognition. chemicalbook.com For example, hydrogels containing B12C4 have been shown to respond to the presence of specific ions. Furthermore, B12C4 has been incorporated into larger structures like calix numberanalytics.compyrroles to develop new anion receptors. rsc.org

The study of the thermodynamics and kinetics of complexation is another crucial research avenue. Calorimetric studies have been conducted to determine the stability constants, enthalpies, and entropies of complexation between B12C4 and various alkali and alkaline earth metal thiocyanates. researchgate.net These fundamental studies provide a deeper understanding of the factors governing the selective binding process.

Finally, there is ongoing research into the application of B12C4 in materials science . This includes the development of adsorbents for lithium recovery, as mentioned earlier, and its use in creating ion-selective membranes. researchgate.net These applications highlight the potential of B12C4 to address real-world challenges in areas such as resource recovery and environmental monitoring. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-4-12-11(3-1)15-9-7-13-5-6-14-8-10-16-12/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJNZFCPJVBYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342944 | |

| Record name | Benzo-12-crown-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14174-08-4 | |

| Record name | Benzo-12-crown-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-12-crown 4-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization of Benzo 12 Crown 4

Established Synthesis Routes for B12C4

The synthesis of Benzo-12-crown-4 can be achieved through several methods, with both conventional and modern approaches offering distinct advantages and disadvantages.

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis has emerged as a method to expedite the formation of B12C4. This technique utilizes high-frequency sound waves to promote the reaction between triethylene glycol and catechol. A modified approach involves the sonication of triethylene glycol and tosyl chloride (TsCl) at 40 kHz for 2 hours, followed by a cyclization reaction with catechol under ultrasonic conditions. This method significantly reduces the cyclization time from 24 hours to 6 hours. While this technique accelerates the reaction, it does not offer a notable improvement in the final product's yield, which remains around 23%.

Conventional Synthetic Approaches

Conventional methods for synthesizing B12C4 typically involve the reaction of catechol with a di-halogenated or di-tosylated oligoethylene glycol derivative. rsc.orgrsc.org One common route is the reaction of triethylene glycol with p-toluenesulfonyl chloride in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dichloromethane (B109758) (DCM) to form the ditosylated intermediate. rsc.org This intermediate is then reacted with catechol in the presence of a base like sodium hydroxide (NaOH) to yield B12C4. rsc.org However, this method is often associated with low yields. rsc.org An alternative approach utilizes 4-methylcatechol (B155104) and 1,8-dichloro-3,6-dioxaoctane in the presence of a base. tandfonline.com While effective, intramolecular competition during the cyclization process can limit the maximum yield to approximately 55%, even under optimized conditions.

| Synthesis Method | Key Reagents | Reaction Time (Cyclization) | Yield | Reference |

| Ultrasonic-Assisted | Triethylene glycol, Catechol, Tosyl chloride | 6 hours | 23% | |

| Conventional | Triethylene glycol, p-Toluenesulfonyl chloride, Catechol, KOH, NaOH | 24 hours | Low | rsc.org |

| Conventional (Optimized) | 4-Methylcatechol, 1,8-dichloro-3,6-dioxaoctane | - | ~55% |

Functionalization Strategies for B12C4

To enhance its utility and incorporate it into larger molecular systems, B12C4 can be functionalized through various chemical modifications. tandfonline.comcdnsciencepub.comchemimpex.comfzu.edu.cn These strategies allow for the attachment of other molecular moieties, leading to new materials with tailored properties.

Dibromomethylation

A key functionalization strategy for B12C4 is dibromomethylation. This reaction involves treating B12C4 with paraformaldehyde and hydrogen bromide (HBr) in a solvent like DCM. rsc.org This process yields 4,5-dibromomethyl-benzo-12-crown-4 with a reported yield of 55%. rsc.org This dibrominated derivative serves as a versatile precursor for synthesizing more complex structures, such as dipyrromethane receptors for anion binding. rsc.org

Fluorescein (B123965) Conjugation

The functionalized B12C4 can be further modified by attaching fluorescent molecules. For instance, 4,5-dibromomethyl-benzo-12-crown-4 can be reacted with a dipyrromethane (DPM) derivative to create a fluorescent receptor. rsc.org This conjugation enables the resulting molecule to be used in UV-vis and fluorescence-based detection of anions. rsc.orgnih.gov The binding affinities of these receptors with various anions have been determined, with association constants (Ka) ranging from 516.07 M-1 to 63789.81 M-1. rsc.org

| Functionalization Step | Reagents | Product | Yield | Application | Reference |

| Dibromomethylation | Paraformaldehyde, HBr, DCM | 4,5-dibromomethyl-benzo-12-crown-4 | 55% | Precursor for further synthesis | rsc.org |

| Fluorescein Conjugation | 4,5-dibromomethyl-benzo-12-crown-4, Dipyrromethane derivative | Fluorescein/B12C4 based bis-DPM receptor | - | Anion sensing | rsc.orgnih.gov |

Sulfonation

Sulfonation is another method to functionalize the benzene (B151609) ring of B12C4. This electrophilic aromatic substitution reaction can be carried out using potassium sulfate (B86663) (K2SO4) in polyphosphoric acid (PPA). kimyakongreleri.org The reaction of B12C4 with K2SO4 in PPA results in the formation of the corresponding sulfonic acid, which can be isolated as the monohydrate of its sodium salt. kimyakongreleri.org The introduction of a sulfonic acid group can significantly alter the solubility and complexation properties of the crown ether. oup.com For example, sulfonated this compound (SB12C4) has been prepared and its complex formation with lanthanide ions in aqueous solution has been studied. oup.com

Alkylation with Allyl Chloride

The functionalization of crown ethers through alkylation expands their utility by introducing new reactive sites. A notable method involves the derivatization of 12-crown-4 (B1663920), a related parent compound, with allyl chloride. This process has been utilized to subsequently introduce functionalities like 8-hydroxyquinoline. iipseries.org The reaction is typically carried out using di-t-butylperoxide as a hydrogen abstractor, which is activated by photoirradiation in the presence of radical initiators to functionalize the crown ether with N-aromatic bases. iipseries.org This method achieves high regioselectivity and yields. iipseries.org

Synthesis of B12C4-Derived Polymers

The incorporation of the this compound moiety into polymeric structures imparts unique ion-binding capabilities to the resulting materials. This has led to the development of various B12C4-derived polymers, including homopolymers, copolymers, and advanced polymer brushes.

Homopolymers

The synthesis of homopolymers of this compound typically begins with the preparation of a vinyl-functionalized monomer, 4'-vinylthis compound. cdnsciencepub.com This monomer can then undergo polymerization using a free-radical initiator to produce a homopolymer. cdnsciencepub.com Research has shown that these homopolymers are effective in extracting cations from aqueous solutions. cdnsciencepub.com For instance, the homopolymer of 4'-vinylthis compound demonstrates a higher efficiency in extracting Li+, Na+, and K+ salts from an aqueous phase into a methylene (B1212753) chloride phase compared to its monomeric counterpart. cdnsciencepub.com

Copolymers with Styrene (B11656)

Copolymers of 4'-vinylthis compound and styrene have been successfully synthesized. cdnsciencepub.com The copolymerization is also typically initiated by a free-radical process, often using equimolar quantities of the two monomers. cdnsciencepub.com Gel permeation chromatography has been used to determine the molecular weight of the resulting copolymers. cdnsciencepub.com These copolymers also exhibit enhanced cation binding properties compared to the individual monomers, suggesting a cooperative binding effect. cdnsciencepub.com While slightly less effective than the homopolymer, the copolymer is significantly more effective at ion extraction than the monomeric this compound, by a factor of approximately seven. cdnsciencepub.com

Polymer Brushes via Surface-Initiated ATRP

A sophisticated approach to creating functional materials involves grafting polymer chains from a surface, forming what is known as a polymer brush. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for this purpose. Researchers have constructed aminoethyl this compound (2AB12C4) functionalized polymer brushes on macroporous supports like polymeric high internal phase emulsions (polyHIPEs). scilit.comresearchgate.netresearchgate.net This method allows for the creation of materials with a high density of binding sites. researchgate.netresearchgate.net These polymer brushes have shown promise for the selective recovery of lithium ions (Li⁺), with rapid equilibrium times and significant adsorption capacities. researchgate.netresearchgate.net

Table 1: Properties of Aminoethyl this compound Functionalized Polymer Brushes

| Property | Value | Reference |

|---|---|---|

| Support Material | Macroporous PolyHIPEs | researchgate.netresearchgate.net |

| Functional Group | Aminoethyl this compound (2AB12C4) | researchgate.netresearchgate.net |

| Synthesis Method | Surface-Initiated ATRP | scilit.comresearchgate.netresearchgate.net |

| Target Ion | Lithium (Li⁺) | researchgate.netresearchgate.net |

| Adsorption Capacity | 4.76 mg g⁻¹ at 25 °C | researchgate.netresearchgate.net |

| Equilibrium Time | 50 minutes | researchgate.netresearchgate.net |

Synthetic Challenges and Optimization

The synthesis of this compound is not without its difficulties, particularly concerning the efficiency of the crucial cyclization step.

Cyclization Efficiency

A primary challenge in the synthesis of this compound is the low yield of the cyclization reaction, which typically falls in the range of 30–55%. This inefficiency is largely attributed to competitive side reactions, such as linear oligomerization, and steric hindrance during the formation of the macrocycle. The standard synthesis involves the reaction of a ditosylated triethylene glycol with catechol under basic conditions. rsc.org

Several strategies have been explored to optimize the yield. One approach involves using cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) (CH₃CN) at reflux for the cyclization of catechol with the dimesylate of triethylene glycol, which resulted in a 45% yield of this compound. tdl.org This was reported to be a significant improvement over methods using sodium hydroxide (NaOH) or cesium fluoride (B91410) (CsF). tdl.org Another route involves the reaction of 4,5-dibromomethyl this compound, which can be produced from this compound, paraformaldehyde, and hydrobromic acid (HBr) with a 55% yield. rsc.org

Table 2: Comparison of Yields for this compound Synthesis

| Reactants and Conditions | Yield (%) | Reference |

|---|---|---|

| Catechol, dichloride, NaOH, 1-Butanol | 4 | tdl.org |

| Catechol, ditosylate, CsF, CH₃CN | 29 | tdl.org |

| Catechol, dimesylate, Cs₂CO₃, CH₃CN | 45 | tdl.org |

Host Guest Interactions and Complexation Chemistry of Benzo 12 Crown 4

Cation Binding Affinities and Selectivity

The binding affinity and selectivity of Benzo-12-crown-4 are influenced by several factors, including the match between the cation's ionic diameter and the crown ether's cavity size, the charge density of the cation, and the solvent environment. The presence of the benzo group introduces rigidity to the macrocycle and can participate in π-cation interactions, further influencing complex stability.

Alkali Metal Ion Complexation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺)

This compound is particularly noted for its interaction with alkali metal ions, forming stable complexes primarily through the coordination of the metal ion with the ether oxygen atoms. The stability of these complexes generally decreases as the size of the alkali metal ion increases, a trend that is directly related to the "best-fit" concept between the host cavity and the guest ion. researchgate.net

This compound exhibits a notable selectivity for lithium ions (Li⁺) over other larger alkali metal ions. fzu.edu.cn This selectivity is a direct consequence of the crown ether's small cavity size, which is well-suited for the small ionic radius of Li⁺. The benzene (B151609) ring enhances the structural rigidity of the crown ether, which contributes to higher Li⁺ selectivity compared to its non-benzo analogue, 12-crown-4 (B1663920). This property has been leveraged in various applications aimed at lithium recovery. For instance, polymers functionalized with B12C4 have demonstrated high selectivity and adsorption capacity for Li⁺ in wastewater and brine solutions. researchgate.netresearchgate.net In solvent extraction processes, B12C4 has been shown to be effective for lithium isotope separation.

Table 1: Adsorption and Selectivity Data for this compound Based Materials in Lithium Recovery

| Material/System | Target Ion | Key Findings |

|---|---|---|

| This compound based ion-imprinted polymers | Li⁺ | High selectivity in wastewater treatment. |

| Aminoethyl this compound functionalized polymer brushes | Li⁺ | Maximum adsorption capacity of 4.76 mg/g at 25 °C. researchgate.net |

| This compound immobilized silica (B1680970) gel (FB12C4-SG) | Li⁺ | Maximum adsorption capacity of 33 mg/g. researchgate.net |

| Buckyball-based molecular balls with this compound units (MB4s) | Li⁺ | Highly selective for Li⁺ in transmembrane ion transport, excluding other alkali metals. fzu.edu.cn |

The principle of size matching between the host cavity and the guest ion is a fundamental determinant of complex stability for crown ethers. acs.org this compound has an estimated cavity diameter of approximately 0.6–0.8 Å. This small cavity is ideally sized for complexing with the lithium ion (ionic radius ~0.76 Å). For larger alkali metal ions like sodium (Na⁺, ~1.02 Å), potassium (K⁺, ~1.38 Å), rubidium (Rb⁺, ~1.52 Å), and cesium (Cs⁺, ~1.67 Å), the fit becomes progressively poorer. Gas-phase studies and computational models have confirmed that even the Li⁺ ion may not fit perfectly within the B12C4 cavity, but rather sits (B43327) slightly atop the plane of the oxygen atoms. acs.orgnii.ac.jpresearchgate.net For the larger cations, this displacement is even more pronounced, leading to weaker interactions and lower stability constants. researchgate.netacs.org

Table 2: Comparison of Ionic Diameters and this compound Cavity Size

| Species | Diameter (Å) | Complexation Notes |

|---|---|---|

| This compound Cavity | ~0.6–0.8 | --- |

| Li⁺ | ~1.52 | Best fit among alkali metals, leading to high selectivity. fzu.edu.cnatlantis-press.com |

| Na⁺ | ~2.04 | Weaker complexation due to size mismatch. researchgate.netacs.org |

| K⁺ | ~2.76 | Significantly weaker interaction due to large size mismatch. researchgate.netacs.org |

Sodium Ion Preference in Solution vs. Gas Phase

Alkaline Earth Metal Ion Complexation (Mg²⁺, Ca²⁺, Ba²⁺)

The interaction of this compound with alkaline earth metal ions (Mg²⁺, Ca²⁺, Ba²⁺) is also governed by the principles of size matching and charge density. Due to their higher charge-to-radius ratio compared to alkali metals, alkaline earth cations can form strong electrostatic interactions. However, their smaller size and higher solvation energies present significant barriers to complexation.

Studies comparing the complexation of Mg²⁺ (ionic radius ~0.72 Å) and Ca²⁺ (ionic radius ~1.00 Å) are of particular interest. While Mg²⁺ has a size that could potentially fit within the B12C4 cavity, its extremely high hydration enthalpy makes the desolvation step, which is necessary for complexation, highly unfavorable. rsc.org Research using competitive NMR techniques in acetonitrile (B52724) has shown that the stability of complexes with 12-crown-4 and its benzo derivative is generally low for these ions, with Ca²⁺ forming a more stable complex than Mg²⁺. tandfonline.com Benzo-crown ether functionalized silica has shown high selectivity for Ca²⁺ over other alkali and alkaline-earth metals, which was attributed to the favorable match between the crown ether ring size and the Ca²⁺ ion. sci-hub.se The general trend for complex stability with larger crown ethers often follows the order Mg²⁺ < Ca²⁺ < Sr²⁺ < Ba²⁺, reflecting the decreasing solvation energy and better size fit for the larger cations with larger cavities. peacta.org

Transition Metal Cation Complexation (Zn²⁺, Cu²⁺, Ag⁺, Fe³⁺, Hg²⁺)

The complexation of this compound with transition metal cations introduces additional factors, including the nature of the metal-ligand bond which can have covalent character.

Zn²⁺ and Cu²⁺ : Ab initio calculations have shown that transition metal cations like Zn²⁺ can form more stable complexes with B12C4 than alkali metal cations, which is attributed to stronger electrostatic interactions. researchgate.netugm.ac.id Conductance studies have indicated that the stability of complexes with benzo-crown ethers can be influenced by the solvent composition, with the order of stability being Cu(II) > Zn(II). researchgate.net

Ag⁺ : The soft Ag⁺ cation is known to interact strongly with soft donor atoms. While B12C4 contains hard oxygen donors, derivatives of bis(this compound) containing softer sulfur or selenium atoms in a bridge have been developed as highly selective ionophores for Ag⁺. nankai.edu.cn This highlights that while the crown ether provides a basic framework, selectivity can be finely tuned by introducing different donor atoms.

Fe³⁺ : The hard Fe³⁺ cation, with its high charge density, is expected to form strong complexes. Studies on other benzo-crown ethers have shown high selectivity for Fe³⁺ over many other divalent and monovalent cations. semanticscholar.org

Hg²⁺ : The large and soft Hg²⁺ cation generally shows poor interaction with the small and hard cavity of B12C4. Attempts to study its complexation have noted that it can give serious interference for ion-selective electrodes based on larger, more flexible crown ethers, but its interaction with the rigid B12C4 is less favorable. nankai.edu.cn

Table 3: Summary of this compound Complexation with Transition Metals

| Cation | Complexation Characteristics |

|---|---|

| Zn²⁺ | Forms stable complexes, potentially more stable than with alkali metals due to strong electrostatic interactions. researchgate.netugm.ac.id |

| Cu²⁺ | Forms stable 1:1 complexes; stability can be greater than for Zn²⁺ in certain solvents. researchgate.net |

| Ag⁺ | Weakly interacts with B12C4 itself, but derivatives with soft donors (S, Se) show high Ag⁺ selectivity. nankai.edu.cn |

| Fe³⁺ | Expected to form strong complexes due to its high charge density. semanticscholar.org |

| Hg²⁺ | Shows poor interaction due to a mismatch in size and the hard-soft acid-base principle. nankai.edu.cn |

Ammonium (B1175870) Ion Complexation (NH₄⁺, Alkylammonium Ions)

This compound demonstrates a notable ability to form complexes with ammonium (NH₄⁺) and various alkylammonium ions. nih.govacs.orgacs.org The primary interaction driving this complexation is the formation of N-H···O hydrogen bonds between the ammonium group (NH₃⁺) of the guest and the oxygen atoms lining the cavity of the crown ether. nih.govacs.orgacs.org

Calorimetric studies in acetonitrile have also been conducted to determine the thermodynamic parameters of complexation between B12C4 and ammonium thiocyanate, providing quantitative data on the stability of these complexes. researchgate.net Furthermore, in copolymers of B12C4 and N-isopropylacrylamide, the crown ether moiety can act as a host for NH₄⁺ ions, influencing the material's responsiveness.

Stoichiometry of Complex Formation

The ratio in which the host (B12C4) and guest (ion) molecules combine, known as the stoichiometry, is a critical aspect of their complexation chemistry. The relative sizes of the cation and the crown ether cavity are a primary determinant of the resulting complex's stoichiometry. researchgate.net

This compound frequently forms complexes with a 1:1 host-to-guest ratio, particularly with cations that are of a comparable or slightly smaller size than its cavity. researchgate.net This "nesting" complex is a typical arrangement. researchgate.net For instance, in mixed nitromethane-acetonitrile solvents, B12C4 forms 1:1 complexes with Li⁺. Job's plot analysis, a method used to determine stoichiometry in solution, has confirmed 1:1 host-guest binding for B12C4 derivatives with various anions. Additionally, studies on the complexation of lithium and sodium ions with B12C4 and its analogues in methanol (B129727) have assumed and verified a 1:1 stoichiometry. nankai.edu.cn

When the guest cation is significantly larger than the cavity of the crown ether, a "sandwich" complex can be formed, where the cation is situated between two crown ether molecules. researchgate.net This typically results in a 2:1 host-to-guest ratio. This compound is known to form such sandwich complexes. For example, in addition to 1:1 complexes, B12C4 also forms 2:1 sandwich complexes with Li⁺ in mixed solvents. The formation of 2:1 sandwich complexes is not limited to B12C4; for instance, 12-crown-4 forms both 1:1 and 2:1 complexes with lithium ions in pure nitromethane. nih.gov The ability to form these sandwich structures is a key factor in the application of crown ethers for selective ion recovery, as it can enhance the stability of the complex. rsc.orgosti.gov

1:1 Host-Guest Ratios

Mechanisms of Ion-Host Interaction

The formation of stable complexes between this compound and guest ions is governed by a combination of non-covalent interactions. These interactions are fundamental to the principles of host-guest chemistry.

The primary mechanism for cation binding by crown ethers, including B12C4, is through ion-dipole interactions. rsc.orgcsic.es The oxygen atoms within the ether ring are electron-rich and create a polar cavity. These oxygen atoms act as Lewis bases, donating electron pairs to the positively charged metal cation, which acts as a Lewis acid. This electrostatic attraction between the cation and the dipole of the ether linkages is the main stabilizing force in the complex. rsc.orgoup.com The strength of these interactions is a key factor in the stability and selectivity of the complex. rsc.org

N-H···O Hydrogen Bonding : As discussed in the context of ammonium ion complexation (Section 3.1.4), the interaction between the N-H groups of an ammonium or alkylammonium guest and the oxygen atoms of the B12C4 cavity is a primary example of hydrogen bonding. nih.govacs.orgacs.org This interaction is fundamental to the recognition and binding of these specific guests. nih.govacs.org

C-H···π Hydrogen Bonding : Research has shown the existence of C-H···π interactions in B12C4 complexes, particularly with alkylammonium ions. nih.govacs.org In these cases, the alkyl chain of the guest ion interacts with the electron-rich π-system of the benzene ring of the B12C4 host. nih.govacs.org This type of hydrogen bond, although weaker than conventional hydrogen bonds, contributes to the conformational stability of the complex, especially in cases where multiple conformers are possible. nih.govacs.org

Anion-π Interactions

Research has demonstrated that modifying this compound by attaching specific receptor units can create sophisticated hosts capable of binding anions through a combination of forces, including hydrogen bonding and anion-π interactions. rsc.orgnih.gov For example, bis-dipyrromethane (DPM) receptors functionalized with a this compound moiety have been synthesized to study anion binding. rsc.orgnih.gov In these systems, the anion is captured through both hydrogen bonding with the N-H groups of the dipyrromethane unit and anion-π interactions with the fused benzene ring of the crown ether. rsc.org

The binding affinities for various anions are dependent on their size, shape, and charge density. nih.gov UV-visible spectrophotometric titrations and ¹H-NMR spectroscopy have been employed to confirm these interactions and determine the binding constants. rsc.orgnih.gov For instance, the analysis of DPM receptors incorporating this compound (DPM3 and DPM4) showed significant binding constants for fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), confirming the role of the integrated molecular structure in anion recognition. nih.gov The binding events were validated by observing shifts in the ¹H-NMR spectra upon complexation, providing direct evidence for the anion-π interactions. rsc.orgrsc.org

Table 1: Anion-Binding Affinities of this compound-Based Receptors. The table displays the binding constants (Kₐ) for dipyrromethane (DPM) receptors functionalized with this compound with various anions, as determined by spectrophotometric titrations. nih.gov

Influence of Environmental Factors on Complexation

The complexation behavior of this compound is highly sensitive to its surrounding environment. rsc.orgnih.gov Factors such as the solvent system and the presence of other ions in the solution can significantly alter the stability, stoichiometry, and selectivity of the formed host-guest complexes. pnas.org

The choice of solvent has a profound impact on the complexation thermodynamics of this compound. pnas.orgpnas.org The stability of a complex is determined by the free energy change of the complexation reaction, which is influenced by the solvation of both the free ions and the resulting crown ether complex. acs.orgnii.ac.jp Solvents with different polarities and solvating abilities can alter the binding constants by orders of magnitude. acs.org

For example, studies comparing complexation in different solvents like methanol, acetonitrile, and propylene (B89431) carbonate show that the absolute value of the binding constant is highly solvent-dependent. pnas.orgacs.org In mixed solvents, such as nitromethane-acetonitrile, this compound can form both 1:1 and 2:1 (sandwich) complexes with lithium ions (Li⁺), with stability constants (log K) ranging from 2.1 to 3.5. The relative stability of these complexes is a function of the solvent composition. researchgate.net The solvation energy of the cation is a critical factor; for instance, the Li⁺ ion has a larger solvation energy than the sodium ion (Na⁺), which can result in a smaller equilibrium constant for Li⁺ complexation in certain solvents as more energy is required to desolvate the ion before it can enter the crown ether cavity. acs.orgnii.ac.jp This interplay between the host-guest binding energy and the ion's solvation energy ultimately dictates the observed selectivity in a given solvent. pnas.orgnii.ac.jp

Table 2: Influence of Solvent on the Complexation of this compound and its Analogue 12-crown-4 with Alkali Metal Ions. The table summarizes the stoichiometry and stability constants observed in various solvent systems. pnas.orgacs.org

The selective binding of a target ion by this compound can be significantly influenced by the presence of competing ions in the solution. When multiple cation species are present, they compete for the binding site within the crown ether's cavity, and the outcome is determined by the relative binding affinities of the host for each ion. pnas.orgoup.com

This phenomenon is particularly relevant in applications such as ion-selective membranes. pnas.org Molecular dynamics simulations have shown that in an aqueous environment within a polymer membrane, this compound can bind Na⁺ more strongly than Li⁺. pnas.org This stronger binding reduces the mobility of Na⁺ relative to Li⁺, leading to a higher membrane permeability for LiCl over NaCl. pnas.org

In other systems, such as copolymers of N-isopropylacrylamide and a this compound derivative, competitive complexation has been observed. nih.gov For instance, the presence of both γ-cyclodextrin and Na⁺ ions leads to a competition where the this compound unit acts as both a host for Na⁺ and a guest for γ-cyclodextrin. nih.gov This results in the formation of an equilibrium 2:2:1 γ-CD/B12C4/Na⁺ composite complex. nih.gov Similarly, competitive UV-vis titrations of copolymers incorporating this compound have revealed a 10-fold higher affinity for K⁺ over Na⁺, which is attributed to better compatibility with the cavity size. The presence of these competing ions can shift the lower critical solution temperature (LCST) of such polymers by 2–5°C, demonstrating a tangible change in material properties due to competitive binding.

Conformational Analysis and Structural Studies of Benzo 12 Crown 4 Complexes

Gas-Phase Conformational Studies

In the isolated environment of the gas phase, free from solvent interactions, the intrinsic conformational properties of B12C4 complexes can be precisely determined. Spectroscopic methods combined with cryogenic cooling have been instrumental in these investigations.

The study of B12C4 complexes with alkali metal ions (M⁺ = Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) using UV Photodissociation (UVPD) spectroscopy provides significant insights into their electronic structure and conformation. acs.orgnih.gov When these complexes are cooled to approximately 10 K, their UVPD spectra, measured in the 36300–37600 cm⁻¹ region, display sharp and well-resolved vibronic bands. acs.orgnih.govresearchgate.net This high resolution is a direct result of the cryogenic cooling, which minimizes thermal congestion. acs.org

The UVPD spectra for all the M⁺·B12C4 complexes exhibit a strong origin band, with its position shifting slightly depending on the complexed ion. acs.org The vibronic structures observed around the origin band are notably similar across all the alkali metal complexes, which indicates a close resemblance in their conformations. acs.orgnih.govacs.org This similarity is corroborated by quantum chemical calculations, which predict that the most stable structures for these complexes all share a similar conformation. nih.govresearchgate.netacs.org In these structures, the metal ion is positioned on top of the crown ether cavity rather than inside it, as even the smallest alkali ion, Li⁺, is too large to be fully included. nih.govresearchgate.netacs.org

Similarly, UVPD spectra of B12C4 complexes with various ammonium (B1175870) ions also show sharp vibronic features. nih.gov The position of the origin band in these complexes is close to that of the K⁺·B12C4 complex, suggesting that the conformation of the B12C4 host is largely maintained despite the anisotropic interactions with the ammonium guests. nih.gov

UVPD Origin Bands for M⁺·Benzo-12-crown-4 Complexes

| Metal Ion (M⁺) | Origin Band Position (cm⁻¹) |

|---|---|

| Li⁺ | 36673 |

| Na⁺ | 36617 |

| K⁺ | 36543 |

| Rb⁺ | 36510 |

| Cs⁺ | 36472 |

Data sourced from The Journal of Physical Chemistry A. acs.org

To determine the number of conformers present for each B12C4 complex in the gas phase, UV-UV hole-burning (HB) spectroscopy is employed. acs.orgnii.ac.jp This technique allows for the discrimination of spectral features belonging to different conformers. acs.org For the M⁺·B12C4 complexes, UV-UV HB spectroscopy reveals that for M = Na, K, Rb, and Cs, only a single conformer is present under the cold gas-phase conditions. acs.orghiroshima-u.ac.jp

In contrast, the Li⁺·B12C4 complex is an exception, with the UV-UV HB spectra clearly indicating the existence of two distinct conformers. acs.orgnih.govacs.org This finding suggests that while the small B12C4 ring generally lacks conformational flexibility, the interaction with the small, highly charge-dense lithium ion allows for a second stable conformation to be populated. acs.org

Number of Conformers of M⁺·B12C4 Identified by UV-UV HB Spectroscopy

| Complex | Number of Conformers |

|---|---|

| Li⁺·B12C4 | 2 |

| Na⁺·B12C4 | 1 |

| K⁺·B12C4 | 1 |

| Rb⁺·B12C4 | 1 |

| Cs⁺·B12C4 | 1 |

Data sourced from The Journal of Physical Chemistry A. acs.orgnii.ac.jp

IR-UV double-resonance spectroscopy is a powerful tool for obtaining conformer-specific vibrational spectra. This method has been applied to study B12C4 complexes with ammonium ions, including NH₄⁺, CH₃NH₃⁺ (MeNH₃⁺), CH₃CH₂NH₃⁺ (EtNH₃⁺), and CH₃CH₂CH₂NH₃⁺ (PrNH₃⁺). nih.gov By measuring the spectra in the NH stretching region, researchers can probe the specific interactions between the guest ion and the crown ether host. nih.gov

For the B12C4 complexes with EtNH₃⁺ and PrNH₃⁺, the IR-UV spectra revealed two different IR fingerprints depending on the UV probe wavelength selected. nih.gov This observation is direct evidence for the existence of a second conformer for these two complexes. nih.gov Quantum chemical calculations suggest that this second conformer is stabilized by a C-H···π hydrogen bond between the alkyl chain of the guest ion and the benzene (B151609) ring of the B12C4 host. nih.gov This demonstrates that the conformation of these complexes is influenced not only by the primary N-H···O hydrogen bonds with the ether oxygens but also by weaker interactions with the benzo group. nih.gov

The high resolution achieved in the gas-phase spectroscopic studies of B12C4 complexes is critically dependent on cryogenic cooling. acs.orgresearchgate.net Experiments are typically performed using a tandem mass spectrometer equipped with a cryogenically cooled ion trap, often a 22-pole trap cooled to as low as 6 K. acs.orgnii.ac.jp Ions generated by an electrospray source are guided into this trap, where they collide with a cold buffer gas, such as helium. acs.orgnii.ac.jp

These collisions cool the ions internally and translationally to temperatures around 10 K. acs.orgacs.orgnii.ac.jp This drastic reduction in temperature minimizes the population of higher vibrational and rotational states, leading to the sharp, well-resolved vibronic bands observed in UVPD and other spectroscopic methods. acs.orgnih.govresearchgate.net Without such cooling, the spectra would be broad and featureless, precluding the detailed conformational analysis that has been achieved. researchgate.net

IR-UV Double-Resonance Spectroscopy

Solution-Phase Conformational Studies

While gas-phase studies reveal the intrinsic properties of the B12C4 complexes, their behavior in solution can differ due to solvent effects. It has been reported that the parent macrocycle, 12-crown-4 (B1663920), exhibits a preference for the Na⁺ ion over other alkali metal ions in solution. acs.orgnih.govacs.org This contrasts with the gas-phase findings, where the conformations of the M⁺·B12C4 complexes are very similar for all alkali metals. acs.orgresearchgate.net

Solid-State Structural Elucidation

X-ray crystallography provides definitive structural information for molecules in the solid state. The crystal structure of uncomplexed this compound has been determined by X-ray analysis. researchgate.netpku.edu.cn It crystallizes in the monoclinic space group P2₁/a. pku.edu.cn The asymmetric unit contains two crystallographically independent molecules that have similar, but not identical, conformations. researchgate.netresearchgate.net Compared to its non-benzannulated counterpart, 12-crown-4, the B12C4 molecule adopts a significantly different conformation in the crystal. pku.edu.cn

The structures of B12C4 complexed with alkali metal salts have also been elucidated. The [Na(this compound)₂]I complex crystallizes in a triclinic system, while the [K(this compound)₂I] complex is monoclinic. researchgate.net In both of these "sandwich" complexes, the cation interacts with all eight oxygen atoms from two separate crown ether molecules. researchgate.net This 2:1 stoichiometry is common for crown ethers where the cation is too large to fit within a single cavity.

Crystal Structure Data for this compound and Its Complexes

| Compound | Crystal System | Space Group | Stoichiometry (Host:Guest) |

|---|---|---|---|

| This compound | Monoclinic | P2₁/a | N/A (Uncomplexed) |

| [Na(B12C4)₂]I | Triclinic | P1 | 2:1 |

| [K(B12C4)₂I] | Monoclinic | C2/c | 2:1 |

Data sourced from Journal of Inclusion Phenomena and Macrocyclic Chemistry and Acta Physico-Chimica Sinica. researchgate.netpku.edu.cn

X-ray Diffraction Analysis of Crystals

The crystal structure of uncomplexed this compound reveals a monoclinic system with the space group P2₁/b. researchgate.net The unit cell contains two crystallographically independent molecules that exhibit similar conformations. researchgate.netresearchgate.net When this compound forms complexes with alkali metal salts, the resulting crystal structures provide insight into the coordination chemistry. For instance, the structures of its complexes with sodium iodide (NaI) and potassium iodide (KI) have been determined. researchgate.net

The [Na(this compound)₂]I complex crystallizes in a triclinic system, space group P1̅, with the sodium cation coordinated by all eight oxygen atoms from two separate crown ether molecules. researchgate.net In this "sandwich" complex, the Na⁺ ion is effectively encapsulated, and the iodide anion does not directly contact the cation. researchgate.net In contrast, the [K(this compound)₂I] complex adopts a monoclinic system with the space group C2/c. researchgate.net Here, the larger potassium ion also interacts with the oxygen atoms of two crown ether ligands, but the arrangement allows for direct contact between the K⁺ and iodide ions, forming a dimeric structure where the iodide acts as a bridging ligand. researchgate.net

The crystallographic parameters for this compound and its complexes with NaI and KI are detailed below.

Table 1: Crystallographic Data for this compound and its Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

|---|---|---|---|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₆O₄ | Monoclinic | P2₁/b | 8.466 | 8.019 | 33.590 | 90 | 90.99 | 90 | researchgate.net |

| [Na(this compound)₂]I | C₂₄H₃₂INaO₈ | Triclinic | P1̅ | 13.368 | 10.727 | 10.325 | - | 117.74 | - | researchgate.net |

Note: Dashes indicate data not specified for the triclinic system in the provided source.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, of this compound and its derivatives is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of a dipeptide containing this compound, analysis revealed that intermolecular contacts with solvent molecules, specifically water, can alter the conformation of the peptide backbone. nih.govresearchgate.net This highlights the sensitivity of the solid-state conformation to the crystallization environment. The packing in these crystals is further stabilized by interactions such as an uncommon N-H···N hydrogen bond. nih.govresearchgate.net

The presence of metal ions significantly influences the crystal packing. researchgate.net For instance, studies on a urea-capped this compound derivative show that the crystal lattice of the free compound is stabilized by C–H⋯π and C=O⋯H–N hydrogen bonds. researchgate.net Upon complexation with potassium iodide, the packing dramatically changes to form a dimer where the iodide anion bridges two potassium ions, each perched on a crown ether ring. researchgate.net

Conformational Flexibility and Entropic Effects

The conformational flexibility of a crown ether ring is a critical factor in its ability to selectively bind cations. This compound, having a small 12-membered ring, possesses significantly less conformational flexibility compared to larger analogues like Benzo-15-crown-5 or Benzo-18-crown-6. acs.orgresearchgate.net The fusion of the rigid benzene ring further reduces the pliability of the macrocyclic framework. researchgate.net

This inherent rigidity has important thermodynamic consequences, particularly concerning entropy. The formation of a host-guest complex involves a trade-off between the favorable enthalpy change from binding interactions and the often-unfavorable entropy change from the loss of conformational freedom of the host and translational/rotational freedom of both host and guest. Because the this compound ring is already quite rigid, it does not lose much conformational entropy upon complexation. However, it also cannot gain a significant entropic advantage by adopting various conformations to suit different guest ions. acs.orgnii.ac.jp

Spectroscopic studies in the gas phase under cold conditions (~10 K) have confirmed this limited flexibility. acs.orgnii.ac.jp For complexes of this compound with alkali metal ions (M⁺·B12C4), only one conformer is observed for Na⁺, K⁺, Rb⁺, and Cs⁺, while two are found for the smaller Li⁺. acs.orgnii.ac.jp This contrasts with larger, more flexible crown ethers that can exhibit multiple conformations for a single guest ion, which can be an entropically favorable contribution to complex stability. acs.orgresearchgate.net The lack of multiple conformations for most alkali metal complexes of this compound suggests that entropic effects play a less dominant role in its binding selectivity compared to more flexible hosts. acs.orgnii.ac.jp

Influence of Alkyl Chain and Benzene Ring Interactions

While the primary binding interaction in crown ether complexes is the ion-dipole attraction between the cation and the ether oxygen atoms, secondary interactions can significantly influence the stability and conformation of the complex. In complexes of this compound with substituted ammonium ions (R-NH₃⁺), the interaction between the guest's alkyl chain and the host's benzene ring plays a notable role. acs.orgnih.gov

Studies using cold gas-phase spectroscopy and quantum chemical calculations have investigated complexes of this compound with ammonium (NH₄⁺), methylammonium (B1206745) (CH₃NH₃⁺), ethylammonium (B1618946) (CH₃CH₂NH₃⁺), and propylammonium (CH₃CH₂CH₂NH₃⁺) ions. acs.orgnih.govx-mol.com For the ethylammonium and propylammonium complexes, the existence of a second conformer was identified. acs.orgnih.gov Calculations revealed that this second conformer is partially stabilized by a C–H···π hydrogen bond, an attractive non-covalent interaction between a C-H bond on the guest's alkyl chain and the electron-rich π-system of the host's benzene ring. acs.orgnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a versatile and accurate tool for studying the properties of Benzo-12-crown-4 and its complexes.

The optimization of molecular geometry is a foundational step in computational analysis, providing the most stable three-dimensional arrangement of atoms. For this compound and its complexes, geometry optimizations have been performed using various levels of theory.

Complexes with Metal Ions: Ab initio calculations at the Hartree-Fock (HF) level with the lanl2mb basis set have been utilized to optimize the structures of this compound complexed with a range of cations, including Li+, Na+, K+, Zn2+, Cd2+, and Hg2+. researchgate.netresearchgate.netugm.ac.id

Alkali Metal Complexes: More specific to alkali metals, DFT calculations at the M05-2X/6-31+G(d) level of theory have been employed to determine the stable conformers of M⁺·this compound (where M = Li, Na, K, Rb, Cs). acs.org A notable finding from these calculations is that the most stable structures for these complexes share a similar conformation. acs.org In these conformations, the metal ions are too large to be fully encapsulated within the crown ether cavity, even in the case of the smaller Li⁺ ion. acs.org

The optimized structure of the [Na(this compound)₂]⁺ complex, calculated at the HF/lanl2mb level, shows good agreement with experimental data for the metal-oxygen (M-O) bond distances. researchgate.net

Table 1: Comparison of Calculated and Experimental M-O Distances for [Na(this compound)₂]⁺

| Bond | Calculated Distance (Å) at HF/lanl2mb | Experimental Distance (Å) |

| Na-O₁ | 2.45 | 2.43 |

| Na-O₄ | 2.48 | 2.46 |

| Na-O₇ | 2.52 | 2.50 |

| Na-O₁₀ | 2.49 | 2.47 |

This table presents a comparison of computationally derived and experimentally measured bond lengths within the sodium-benzo-12-crown-4 complex, illustrating the accuracy of the theoretical models.

The interaction energy (ΔEint), or binding energy, quantifies the stability of the complex formed between this compound and a guest ion. These calculations are critical for understanding the selectivity of the crown ether for different cations.

Cation Selectivity: Ab initio calculations, with interaction energies determined at the MP2/lanl2mb//HF/lanl2mb level, have been used to investigate the binding of this compound with various metal cations. researchgate.netresearchgate.netugm.ac.id A significant finding from these studies is that the complexes formed with transition metal cations (Zn²⁺, Cd²⁺, Hg²⁺) are more stable than those formed with alkali metal cations (Li⁺, Na⁺, K⁺). researchgate.netugm.ac.id This highlights the influence of the cation's electronic structure on the stability of the resulting complex.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic transition energies and oscillator strengths, which are directly related to the molecule's UV-Visible absorption spectrum.

Alkali Metal Complexes: For complexes of this compound with alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺), electronic transition energies and oscillator strengths have been calculated using TD-DFT at the M05-2X/6-31+G(d) level. acs.orgresearchgate.net These theoretical results are often compared with experimental data from UV photodissociation (UVPD) spectroscopy. acs.org

Scaling Factors: To achieve better agreement between the calculated and experimental spectra, a scaling factor is frequently applied to the computed transition energies. acs.orgresearchgate.net For instance, a scaling factor of 0.8340 has been used to simulate the S₁–S₀ transition energy, a factor that was also successfully applied to related benzo-crown ether complexes. acs.org The origin bands in the UVPD spectra for M⁺·B12C4 complexes show a red-shift as the size of the alkali metal ion increases. acs.org

Table 2: Experimental and Scaled TD-DFT Origin Band Positions for M⁺·this compound Complexes

| Complex | Experimental Origin Band (cm⁻¹) |

| Li⁺·B12C4 | 36673 |

| Na⁺·B12C4 | 36617 |

| K⁺·B12C4 | 36543 |

| Rb⁺·B12C4 | 36510 |

| Cs⁺·B12C4 | 36472 |

This table showcases the experimentally observed origin band frequencies for various alkali metal complexes of this compound, as determined by UV photodissociation spectroscopy. acs.org

Binding Energy Calculations (ΔEint)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes and conformational changes. While extensive MD studies specifically on isolated this compound are not widely documented in the provided context, related research points to the utility of this method. For instance, MD simulations have been employed to study the transport of Li⁺ and Na⁺ ions through polymer membranes functionalized with 12-crown-4 (B1663920). pnas.org These simulations revealed that in an aqueous environment, 12-crown-4 binds more strongly to Na⁺ than to Li⁺, which in turn reduces the mobility of the sodium ions. pnas.org This demonstrates the power of MD in elucidating the mechanisms of ion selectivity in complex environments.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, orbital interactions, and the nature of chemical bonds within a molecule. It provides a localized, intuitive picture of bonding.

Intermolecular Interactions: NBO analysis has been applied to study the intermolecular charge transfer between dopants and a surface in benzocryptand complexes, which are structurally related to this compound. rsc.org

Complex Stability: In studies of aza-12-crown-4 derivatives complexed with alkali metal ions, NBO analysis has been used to investigate the stabilization interactions within the complexes. researchgate.net The results indicate that in these complexes, the oxygen atoms are stronger electron donors than the nitrogen atoms, and the interactions are predominantly electrostatic. researchgate.net For 12-crown-4 derivatives, NBO analysis has been used to determine the charge on the complex and analyze the HOMO-LUMO energy gap. researchgate.net This type of analysis is crucial for understanding the electronic factors that govern the stability and reactivity of these host-guest systems.

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework used to analyze the nature of chemical bonds and other interactions based on the topology of the electron density (ρ). globalresearchonline.net For this compound complexes, AIM analysis helps to characterize the interactions between the crown ether and the guest cation. The analysis focuses on bond critical points (BCPs), which are points in the electron density where the gradient is zero, indicating an interaction line (bond path) between two atoms. globalresearchonline.netmdpi.com

Key topological parameters at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. globalresearchonline.net In the context of crown ether complexes, interactions are typically classified as "closed-shell," which includes ionic bonds, hydrogen bonds, and van der Waals interactions. globalresearchonline.netrsc.org These are characterized by low ρ values and positive values of the Laplacian (∇²ρ > 0), indicating a depletion of electron density at the BCP, which is typical for electrostatic interactions. globalresearchonline.netrsc.org

Studies on related crown ether and cryptand complexes provide a model for understanding B12C4. For instance, in an analysis of benzocryptand [222B] complexes with alkali metals, the interactions between the donor atoms and the central ion were all found to be closed-shell and predominantly electrostatic. globalresearchonline.net Similarly, AIM analysis of 12-crown-4 analogs with cations showed that the nature of the heteroatoms in the ring significantly affects the binding capability, which can be quantified through topological analysis. researchgate.net For B12C4, the interaction involves the oxygen donor atoms of the ether ring and, in some cases, a cation-π interaction with the fused benzene (B151609) ring. nih.gov AIM analysis can quantify the strength and nature of these individual interactions, revealing that the primary binding force is the electrostatic attraction between the cation and the electronegative oxygen atoms. mdpi.com

| Parameter | Symbol | Typical Value Range | Interpretation |

| Electron Density at BCP | ρ(r) | 0.01 - 0.1 a.u. | Low value indicates non-covalent, closed-shell interaction. |

| Laplacian of Electron Density | ∇²ρ(r) | > 0 (Positive) | Indicates depletion of charge at the BCP, characteristic of electrostatic interactions. globalresearchonline.net |

| Total Energy Density | H(r) | > 0 (Positive) | Indicates that the interaction is stabilizing but non-covalent in nature. globalresearchonline.net |

Role of Substituents on Selectivity (Electron-Donating vs. Electron-Withdrawing Groups)

The selectivity and binding affinity of this compound can be significantly modulated by attaching substituents to its benzene ring. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—alters the electron density on the oxygen donor atoms of the crown ether cavity, thereby influencing the strength of the interaction with cations. atlantis-press.comresearchgate.net

Electron-Donating Groups (EDGs) , such as amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) groups, increase the electron density on the benzene ring through resonance or inductive effects. This increased electron density is partially relayed to the ether oxygen atoms, making them more powerful Lewis bases. researchgate.net Consequently, the electrostatic attraction with a guest cation is enhanced, leading to stronger complexation and higher binding energy. atlantis-press.com Theoretical studies have consistently shown that EDGs make a positive contribution to the selectivity and stability of crown ether complexes. researchgate.netatlantis-press.com For example, a DFT study on B12C4 derivatives showed that the -CH₃ substituted version forms more stable complexes with alkali metals than the unsubstituted or nitro-substituted versions. atlantis-press.comresearchgate.net

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, have the opposite effect. They pull electron density away from the benzene ring and, by extension, from the ether oxygen atoms. researchgate.netnankai.edu.cn This reduction in the electron-donating ability of the oxygen atoms weakens the ion-dipole interaction with the cation, resulting in lower binding energy and reduced complex stability. atlantis-press.comresearcher.life Studies on various benzo-crown ethers confirm that EWGs decrease binding energy and can significantly lower cation transport rates across membranes compared to their EDG-substituted counterparts. oup.com

Computational studies using Density Functional Theory (DFT) have quantified these effects by calculating the interaction energies between substituted B12C4 derivatives and various cations. atlantis-press.comresearchgate.net The results consistently show a higher negative interaction energy (indicating stronger binding) for complexes with EDGs compared to those with EWGs. atlantis-press.com

| Substituent Group | Cation | Interaction Energy (ΔE) | Reference |

| -CH₃ (EDG) | Li⁺ | -53.44 | atlantis-press.comresearchgate.net |

| Na⁺ | -38.48 | atlantis-press.comresearchgate.net | |

| K⁺ | -27.28 | atlantis-press.comresearchgate.net | |

| -OH (EDG) | Li⁺ | -52.96 | atlantis-press.comresearchgate.net |

| Na⁺ | -37.78 | atlantis-press.comresearchgate.net | |

| K⁺ | -26.55 | atlantis-press.comresearchgate.net | |

| -NO₂ (EWG) | Li⁺ | -45.02 | atlantis-press.comresearchgate.net |

| Na⁺ | -32.06 | atlantis-press.comresearchgate.net | |

| K⁺ | -21.94 | atlantis-press.comresearchgate.net |

Data derived from DFT calculations at the B3LYP level of theory. A more negative value indicates stronger interaction and greater complex stability. The trend clearly shows EDGs enhance binding while EWGs weaken it. atlantis-press.comresearchgate.net

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a computational method that partitions the total interaction energy (ΔE_int) of a complex into physically meaningful components. This provides a quantitative understanding of the forces driving complex formation. researchgate.netcapes.gov.br For this compound cation complexes, EDA typically breaks down the interaction energy into three main terms: electrostatic interactions (ΔE_elstat), Pauli repulsion (ΔE_Pauli), and orbital interactions (ΔE_orb). scm.com

Electrostatic Interaction (ΔE_elstat): This term represents the classical coulombic attraction between the unperturbed charge distributions of the cation and the crown ether. For cation-crown ether complexes, this is the primary stabilizing force, arising from the interaction between the positive charge of the cation and the negative dipole of the ether's oxygen atoms. mdpi.comnih.gov Studies on various crown ether complexes confirm that the electrostatic component is the dominant attractive factor. globalresearchonline.netnih.gov

Pauli Repulsion (ΔE_Pauli): This is a destabilizing term that arises from the repulsive interaction between the filled orbitals of the cation and the ligand. scm.com It is a consequence of the Pauli exclusion principle and is responsible for the steric repulsion between the fragments.

Orbital Interaction (ΔE_orb): This attractive term accounts for the stabilization gained from the mixing of orbitals between the cation and the crown ether. scm.com It includes charge transfer (donation from the ligand's lone pairs to the cation's vacant orbitals) and polarization (the distortion of each fragment's electron cloud in the presence of the other). While generally smaller than the electrostatic term for alkali metal complexes, the orbital interaction is crucial for understanding the covalent character of the bond. globalresearchonline.net

In the case of B12C4 complexes with alkali metals, the interaction is overwhelmingly electrostatic. researchgate.net However, for transition metal complexes, which B12C4 can also form, the orbital interaction term can become more significant. researchgate.net EDA results for related crown ether systems consistently show that the attractive electrostatic and orbital terms overcome the destabilizing Pauli repulsion, leading to a stable complex. researchgate.netnih.gov

| Energy Component | Symbol | Typical Contribution (kcal/mol) | Description |

| Electrostatic Interaction | ΔE_elstat | -125.4 | Strong attractive force between the cation and the polar ether. scm.com |

| Pauli Repulsion | ΔE_Pauli | +180.0 | Strong repulsive force due to overlapping electron clouds. scm.com |

| Orbital Interaction | ΔE_orb | -166.0 | Attractive force from orbital mixing, charge transfer, and polarization. scm.com |

| Total Interaction Energy | ΔE_int | -111.4 | Net stabilizing energy of the complex. scm.com |

Note: The values are based on a representative ammonia-borane complex to illustrate the typical magnitude and nature of each component as described in EDA tutorials and literature. scm.com The relative order for alkali metal-crown ether complexes is generally ΔE_elstat > ΔE_orb in terms of attractive contributions. globalresearchonline.net

Applications in Advanced Materials and Systems

Ion-Selective Electrodes (ISEs)

The selective cation-binding nature of Benzo-12-crown-4 and its derivatives makes them valuable components in the fabrication of ion-selective electrodes (ISEs). These electrochemical sensors are designed to detect and quantify specific ions in a mixture. gmchemix.comumsl.edu B12C4-based ISEs are particularly effective for monitoring alkali metal ions, which play crucial roles in environmental and biochemical systems. umsl.edu

Research has shown that incorporating lipophilic derivatives of this compound into membrane electrodes can influence their selectivity. As the lipophilicity of the crown ether derivative increases, changes in the electrode's selectivity for different ions are observed. researchgate.net For instance, bis[(12-crown-4)-2-ylmethyl]-2-dodecyl-2-methyl malonate has been successfully used as a sensor for sodium ions in ISEs intended for potentiometric determination in blood serum. researchgate.net When combined with a plasticizing solvent mediator like 2-nitrophenyl octyl ether and an anion excluder in a poly(vinyl chloride) matrix, these electrodes exhibit near-Nernstian slopes and detection limits below 10⁻⁵ M. researchgate.net

Beyond alkali metals, a sensor incorporating a derivative of this compound has been developed for the detection of beryllium ions. This electrode demonstrated high performance, as detailed in the table below. researchgate.net

| Performance Metric | Value |

| Linear Concentration Range | 1.0 × 10⁻² – 1.0 × 10⁻⁸ mol L⁻¹ |

| Nernstian Slope | 29.8 ± 0.5 mV per decade |

| Response Time | <15 s |

| Optimal pH Range | 3.5–8.0 |

| Detection Limit | 4.0 × 10⁻⁹ mol L⁻¹ |

| Selectivity Coefficient | < 4.0 × 10⁻⁴ mol L⁻¹ for alkali, alkaline earth, transition, and heavy metal ions |

Table 1: Performance characteristics of a Beryllium ISE based on a this compound derivative. researchgate.net

Separation Techniques

The ability of this compound to selectively chelate specific metal ions is extensively utilized in various separation technologies. umsl.edu Its preference for smaller cations allows for their targeted removal and purification from complex mixtures.

Liquid-Liquid Extraction

Liquid-liquid extraction is a common method where this compound is used as a selective extractant to transfer specific metal ions from an aqueous phase to an immiscible organic phase. umsl.edu This technique is particularly prominent in the recovery of lithium. Studies have demonstrated that B12C4 can exhibit superior Li⁺ selectivity compared to other ligands in acidic environments. For example, a polymer functionalized with this compound was investigated for its extraction capabilities of alkali metal ions from water into a dichloromethane (B109758) phase, highlighting the potential of such materials in ion extraction processes. jst.go.jp

Lithium Isotope Separation

A critical application of this compound is in the separation of lithium isotopes (⁶Li and ⁷Li), which are vital for the nuclear energy industry. mdpi.com The slight difference in the stability of the complexes formed between B12C4 and the two isotopes allows for their separation.

One effective method is electromigration using a biphasic system, where an electric field drives ion transport. mdpi.com In a system composed of a LiCl aqueous solution, a B12C4-containing organic solution, and a second aqueous solution, the transport and separation of lithium isotopes are influenced by experimental conditions. Research indicates that with an increase in current, migration time, and LiCl concentration, the catholyte enrichment can shift from ⁷Li to ⁶Li. acs.org Optimal conditions for balancing ion transport efficiency and separation effect have been identified as a current greater than 6 mA, a migration time over 12 hours, and a B12C4 concentration of approximately 0.2 mol/L. acs.org

In solvent extraction methods, the separation factor (α), a measure of the separation efficiency, is a key parameter. This compound has shown significant separative ability for lithium isotopes. sigmaaldrich.com

| Crown Ether | Separation Factor (α) at 0°C |

| 12-Crown-4 (B1663920) | 1.057 |

| Benzo-15-crown-5 | 1.042 |

| Dicyclohexano-18-crown-6 | 1.024 |

Table 2: Comparison of lithium isotope separation factors for different crown ethers. sigmaaldrich.com

Chromatographic Separation

This compound and its polymeric derivatives are employed in chromatographic techniques for ion separation. They can be used as part of the stationary phase, where their selective binding properties influence the retention of different ions passing through the column. researchgate.netiipseries.org

For example, polysiloxanes modified with benzo-crown ethers have been prepared and studied as stationary phases for capillary gas chromatography. acs.orgacs.org Furthermore, polymers such as poly(vinylthis compound) have been synthesized and used as packing material for ion chromatography. cdnsciencepub.com In such applications, a column packed with the B12C4 polymer can separate alkali metal ions like lithium, sodium, and potassium using water as the eluent. The retention times of the ions are affected by factors like temperature and the composition of the mobile phase, which demonstrates the principle of separation based on the differential complexation between the ions and the crown ether moieties on the polymer. jst.go.jp

Synthetic Ion Channels

Inspired by natural biological channels, researchers have used this compound derivatives to create synthetic ion channels that can transport ions across lipid membranes. iipseries.org These artificial channels are typically formed by the self-assembly of functionalized B12C4 molecules. mdpi.compnas.org

One innovative approach involves using a C60-fullerene core as a scaffold to display multiple this compound units. researchgate.net These "buckyball-based molecular balls" (MBs) have shown highly selective transmembrane transport of Li⁺ ions while excluding other alkali metal ions. The transport efficiency of these synthetic channels can be quantified by their EC50 value, which is the concentration required to achieve 50% of the maximal transport activity. researchgate.net

| Synthetic Channel | Selective Ion | EC50 (μM) |

| MB4-C10 (with B12C4 units) | Li⁺ | 0.13 |

| MB5-C8 (with Benzo-15-crown-5) | Na⁺ | 0.47 |

| MB6-C12 (with Benzo-18-crown-6) | K⁺ | 0.40 |

Table 3: Transport efficiency of buckyball-based synthetic ion channels with different crown ether units. researchgate.net

Other research has focused on monoacylated and monoalkylated benzo(crown-ethers) (MABCEs) that lack traditional hydrogen bond donors but still self-assemble into ion-conducting complexes. iipseries.org The formation and activity of these channels are often dependent on the presence of specific ions; for instance, the probability of channel formation can be higher in the presence of K⁺ compared to Na⁺. pnas.org This ion-dependent assembly, rather than selective passage through a rigid pore, is believed to be the primary mechanism for the observed ionic preference. pnas.org

Anion Recognition Receptors

While crown ethers are primarily known for cation binding, they can be incorporated into more complex molecular structures designed to recognize and bind anions. This compound has been used as a building block for such supramolecular receptors. google.com

Researchers have successfully synthesized novel receptors by functionalizing bis-dipyrromethane (DPM) structures with both fluorescein (B123965) and this compound ether. google.com These receptors are designed to capture anions through a combination of hydrogen bonding and anion-π interactions. google.com The binding affinities of these receptors for various anions were evaluated using UV-visible spectrophotometric titrations, which measure the change in light absorption as the receptor-anion complex forms. The results showed significant binding constants (Kₐ), indicating effective anion recognition. google.com

| Receptor | Anion | Binding Constant (Kₐ) (M⁻¹) |

| DPM3/DPM4 | Various Tested Anions | 516.07 – 63,789.81 |

Table 4: Range of binding affinities for this compound functionalized DPM receptors with various anions. google.com

The development of such receptors demonstrates the versatility of the this compound scaffold, extending its application from simple cation complexation to the more intricate field of anion and ion-pair recognition. google.com

Fluorescent Probes and Sensors

The integration of this compound into fluorescent molecular structures has led to the development of sophisticated probes and sensors. These systems leverage the ion-binding properties of the crown ether to signal the presence of specific ions through changes in fluorescence. For instance, novel receptors incorporating B12C4 have been synthesized and evaluated for their ability to bind anions, with UV-visible spectrophotometric titrations confirming their potential for applications such as bio-labeling. rsc.org

Research has demonstrated the synthesis of dipyrromethane (DPM) receptors functionalized with both fluorescein and this compound. rsc.org These receptors exhibit significant binding affinities for various anions, with association constants (Ka) determined through UV-visible titrations. rsc.org The binding mechanism involves a combination of hydrogen bonding and anion-π interactions. rsc.org

Table 1: Anion Binding Affinities of a Fluorescein/Benzo-12-crown-4 Based Bis-Dipyrromethane Receptor (DPM4)

| Anion (as Tetrabutylammonium (B224687) Salt) | Binding Constant (Ka, M⁻¹) |

|---|---|

| F⁻ | 63789.81 |

| Cl⁻ | 3097.38 |

| Br⁻ | 2004.87 |

| I⁻ | 1208.41 |

| OAc⁻ | 31658.74 |

| H₂PO₄⁻ | 516.07 |

Data sourced from UV-visible spectrophotometric titrations in CH₃CN at approximately 32°C. rsc.org

Receptor Design and Evaluation

The design of novel receptors for ion recognition is a significant area of research where this compound plays a key role. Its inherent selectivity for certain cations, influenced by the solvent environment and competing ions, makes it a valuable component in synthetic receptors.